Anthracene cis-1,2-dihydrodiol
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Overview
Description
Anthracene cis-1,2-dihydrodiol is a member of anthracenes.
Scientific Research Applications
Applications in Material Chemistry and Organic Photochemistry
Anthracene cis-1,2-dihydrodiol and its derivatives have a notable presence in material chemistry and organic photochemistry. The anthracene chromophore is significant in developing organic photochemistry, and its derivatives have been widely investigated across various fields, including material chemistry, and thermochromic or photochromic chemistry. These compounds are also crucial in manufacturing organic light-emitting devices and are used in optical, electronic, and magnetic switches. The role of anthracene derivatives extends to probing DNA cleavage in biological systems, indicating their broad utility across different scientific domains (Somashekar & Chetana, 2016).
Role in Triplet Exciton Research
Anthracene has been a focal point in the study of optically generated triplet excitons, particularly in anthracene crystals. This line of research commenced with the discovery that red light from a ruby laser can generate detectable concentrations of triplet excitons in anthracene crystals despite the low probability of such a transition. Anthracene's role as the model system in this area underscores its importance, especially at room temperature where understanding the properties of triplet excitons has significantly progressed (Avakian & Merrifield, 1968).
Involvement in Chemically Reacting Crystals
Recent developments in atomic force microscopic (AFM) studies on chemically reacting organic crystals have shed light on anthracene's role. These studies have explored photodimerizations and gas/solid reactions in detail, particularly on anthracenes, and have correlated AFM-features to known crystal structure data. This correlation provides insights into the molecular mechanisms underlying well-directed transport phenomena in anthracenes, offering a deeper understanding of their chemical behavior (Kaupp, 1994).
Properties
CAS No. |
61616-81-7 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |
InChI Key |
UJETWGFPSGKAAS-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O |
SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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